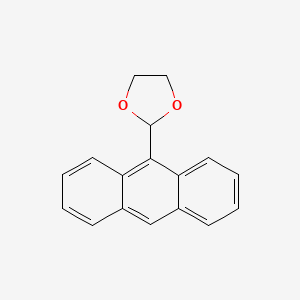
1,3-Dioxolane, 2-(9-anthracenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(9-anthracenyl)- is an organic compound with the molecular formula C17H14O2 It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 9-anthracenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(9-anthracenyl)- can be synthesized through the condensation of 9-anthracenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-(9-anthracenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene, etc.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(9-anthracenyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-dioxolane, 2-(9-anthracenyl)- involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity due to the absence of the anthracenyl group.
1,3-Dioxolane: The parent compound without the anthracenyl substitution, used primarily as a solvent and in polymer synthesis.
Anthracene: A polycyclic aromatic hydrocarbon with significant fluorescence properties, used in organic electronics and as a precursor for dyes.
Uniqueness
1,3-Dioxolane, 2-(9-anthracenyl)- is unique due to the combination of the dioxolane ring and the anthracenyl group, which imparts both stability and reactivity. This dual functionality makes it a valuable compound in various applications, from organic synthesis to materials science.
Propriétés
Numéro CAS |
4764-28-7 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-anthracen-9-yl-1,3-dioxolane |
InChI |
InChI=1S/C17H14O2/c1-3-7-14-12(5-1)11-13-6-2-4-8-15(13)16(14)17-18-9-10-19-17/h1-8,11,17H,9-10H2 |
Clé InChI |
RDPZFVZDKKOOAA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




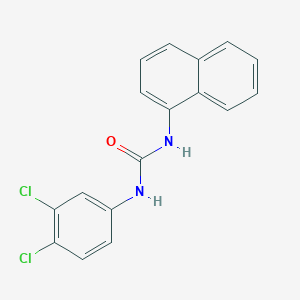


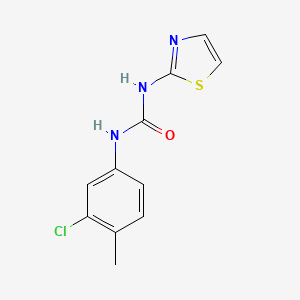
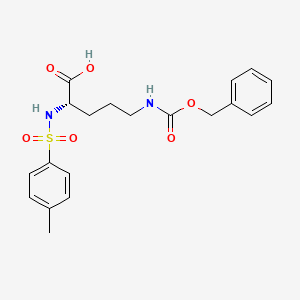
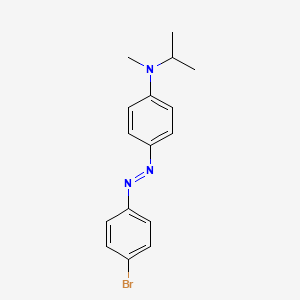
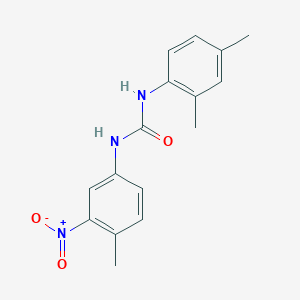

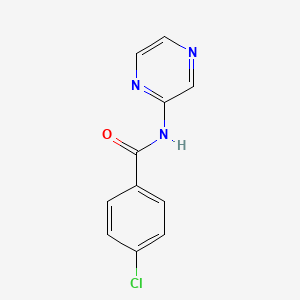
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)

